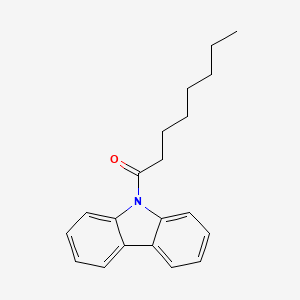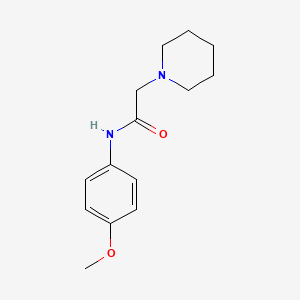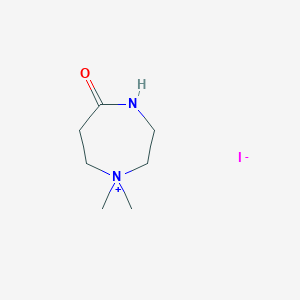
1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide is a chemical compound with the molecular formula C7H15IN2O It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide typically involves the reaction of 1,1-dimethyl-1,4-diazepan-1-ium-5-one with an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides, cyanides, or thiolates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Applications De Recherche Scientifique
1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide involves its interaction with specific molecular targets. The positively charged nitrogen atom allows it to interact with negatively charged sites on biomolecules, potentially disrupting their normal function. This interaction can lead to various biological effects, such as antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Dimethyl-3-oxo-1,4-diazepan-1-ium chloride
- 1,1-Dimethyl-1-carboxymethyl-3-aminopropyl ammonium hydrochloride
Comparison
1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide is unique due to its specific structure and the presence of the iodide ion. Compared to similar compounds like 1,1-Dimethyl-3-oxo-1,4-diazepan-1-ium chloride, it may exhibit different chemical reactivity and biological activity. The iodide ion can influence the compound’s solubility, stability, and interaction with other molecules, making it distinct from its chloride counterpart .
Propriétés
Numéro CAS |
935-25-1 |
|---|---|
Formule moléculaire |
C7H15IN2O |
Poids moléculaire |
270.11 g/mol |
Nom IUPAC |
1,1-dimethyl-1,4-diazepan-1-ium-5-one;iodide |
InChI |
InChI=1S/C7H14N2O.HI/c1-9(2)5-3-7(10)8-4-6-9;/h3-6H2,1-2H3;1H |
Clé InChI |
JHTPRZXAYNJBBS-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1(CCC(=O)NCC1)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


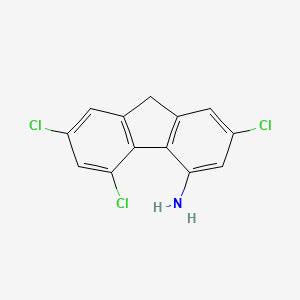
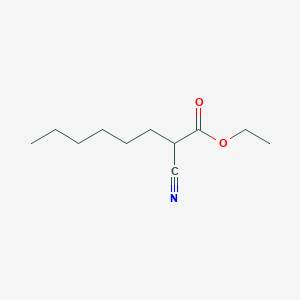


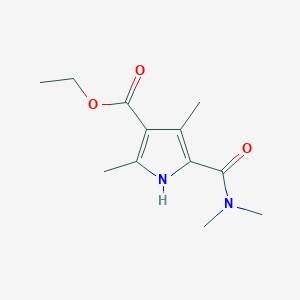
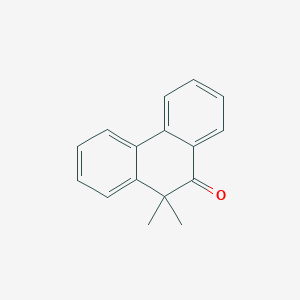

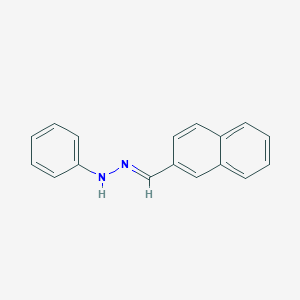

![2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B11949608.png)
